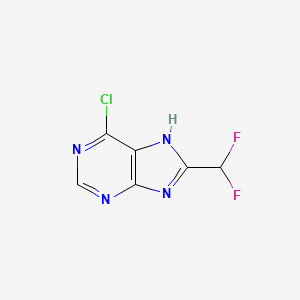
6-Chloro-8-(difluoromethyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-(difluoromethyl)-7H-purine, also known as DFMP, is a synthetic purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a white to off-white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-(difluoromethyl)-7H-purine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound has also been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in tumor cells. This compound has also been shown to inhibit the growth of several tumor cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-8-(difluoromethyl)-7H-purine has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective reagent. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
6-Chloro-8-(difluoromethyl)-7H-purine has several potential future directions, including its use as a therapeutic agent for cancer, viral infections, and parasitic diseases. This compound can also be used as a building block for the synthesis of novel materials and polymers. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through various methods and has been shown to have antitumor, antiviral, and antiparasitic activities. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in aqueous solutions and potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
6-Chloro-8-(difluoromethyl)-7H-purine can be synthesized through various methods, including the reaction of 6-chloro-7H-purine with difluoromethylamine or the reaction of 2,6-dichloropurine with difluoromethylamine. The latter method yields a higher purity of this compound. The synthesis process involves several steps, including the protection of the purine nitrogen, the introduction of the difluoromethyl group, and the deprotection of the purine nitrogen. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
6-Chloro-8-(difluoromethyl)-7H-purine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to have antitumor, antiviral, and antiparasitic activities. It can also be used as a building block in the synthesis of nucleosides and nucleotides. In materials science, this compound can be used as a precursor for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
6-chloro-8-(difluoromethyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOYLAEGGJXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712319.png)
![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/no-structure.png)
![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)

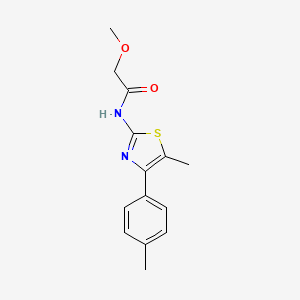
![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)
![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)
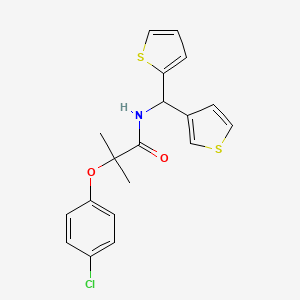
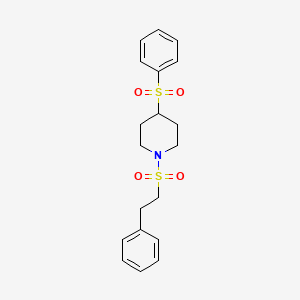
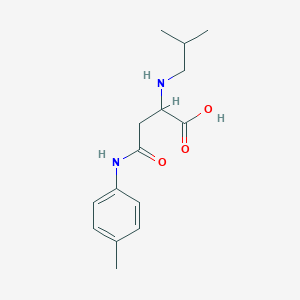
![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)
